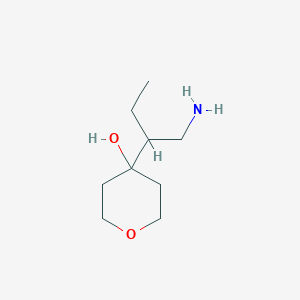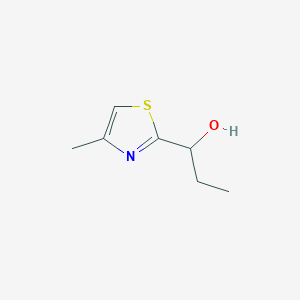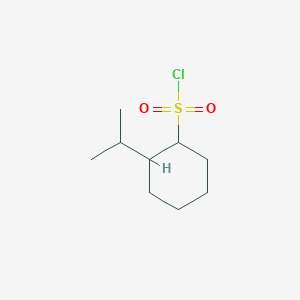
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound features a hydroxymethyl group attached to the tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring. The presence of the hydroxymethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several synthetic routes. One common method involves the reduction of 4-formyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to yield the desired hydroxymethyl derivative.
Another approach involves the catalytic hydrogenation of 4-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline using a palladium catalyst. This method requires the use of hydrogen gas and a suitable solvent, such as methanol or ethanol, to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and robust catalytic systems to achieve efficient and high-yield synthesis. The choice of catalyst, solvent, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Alkyl halides, amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding. Its interactions with biological macromolecules provide insights into cellular processes and potential therapeutic targets.
Medicine: Research into the pharmacological properties of this compound has shown potential for developing new drugs for neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic processes, affecting cellular functions and signaling pathways.
The compound’s ability to cross the blood-brain barrier makes it of particular interest in neurological research. It can interact with neurotransmitter receptors and enzymes involved in neurotransmitter synthesis and degradation, potentially influencing brain function and behavior.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hydroxymethyl)benzoic acid
- 5-(Hydroxymethyl)furfural
- 4-Hydroxymethyl-substituted oxazolidinones
Comparison
4-(Hydroxymethyl)-1,2,3,4-tetrahydroisoquinolin-1-one is unique due to its tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. Unlike 4-(Hydroxymethyl)benzoic acid and 5-(Hydroxymethyl)furfural, which have simpler structures, this compound offers a more complex and versatile framework for chemical modifications and biological interactions.
The presence of the hydroxymethyl group in this compound allows for diverse chemical reactions, making it a valuable intermediate in organic synthesis. Its ability to interact with biological targets also sets it apart from other hydroxymethyl-substituted compounds, providing unique opportunities for drug development and biomedical research.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(hydroxymethyl)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H11NO2/c12-6-7-5-11-10(13)9-4-2-1-3-8(7)9/h1-4,7,12H,5-6H2,(H,11,13) |
InChI Key |
LNJOLFDIACSLIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B15260795.png)
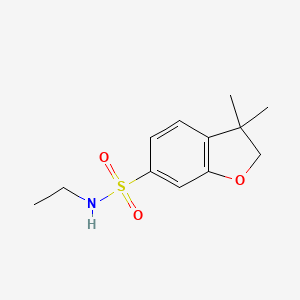
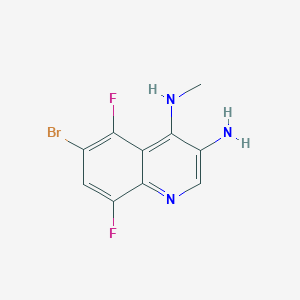
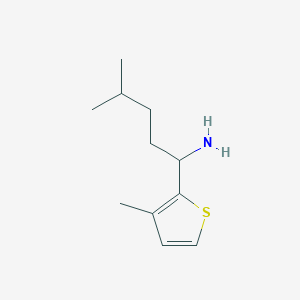
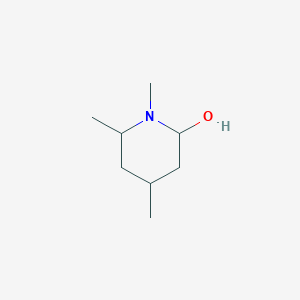
![3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoic acid](/img/structure/B15260838.png)
![2-[4-(Bromodifluoromethyl)phenyl]thiophene](/img/structure/B15260854.png)
![Methyl 2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260861.png)
![(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260874.png)

